molecular formula C17H15BrClN5OS B12152327 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphen yl)acetamide

Cat. No.: B12152327
M. Wt: 452.8 g/mol
InChI Key: QCENOKDCEJIMCA-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a bromo-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Bromo-Methylphenyl Group: This step involves a coupling reaction, often facilitated by a palladium catalyst.

    Final Assembly: The final compound is assembled through a series of condensation reactions, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thio groups.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts like palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine
  • 4-Amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-bromo-4-methylphenyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above .

Properties

Molecular Formula

C17H15BrClN5OS

Molecular Weight

452.8 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide

InChI

InChI=1S/C17H15BrClN5OS/c1-10-2-7-14(13(18)8-10)21-15(25)9-26-17-23-22-16(24(17)20)11-3-5-12(19)6-4-11/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

QCENOKDCEJIMCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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